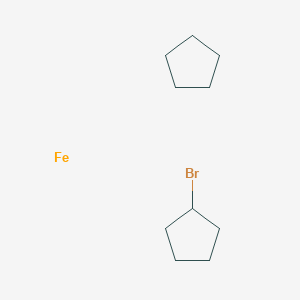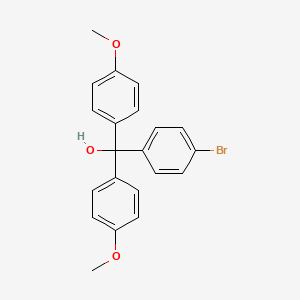
4-Bromo-4',4''-Dimethoxytrityl Alcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-4’,4’'-Dimethoxytrityl Alcohol typically involves a multi-step process. One common method starts with 1-bromo-4-methoxybenzene, which reacts with magnesium in tetrahydrofuran to form a Grignard reagent . This intermediate is then reacted with ethyl 4-bromobenzoate under heating conditions to yield the desired product .
Industrial Production Methods
Industrial production of 4-Bromo-4’,4’'-Dimethoxytrityl Alcohol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions
4-Bromo-4’,4’'-Dimethoxytrityl Alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols or alkanes.
Substitution: Results in the replacement of the bromine atom with the nucleophile.
科学研究应用
4-Bromo-4’,4’'-Dimethoxytrityl Alcohol has a wide range of applications in scientific research:
作用机制
The primary mechanism of action of 4-Bromo-4’,4’'-Dimethoxytrityl Alcohol involves its role as a protecting group. It forms a stable trityl ether with hydroxyl groups, preventing unwanted reactions during synthesis. The protecting group can be removed under mildly acidic conditions, revealing the free hydroxyl group for further reactions .
相似化合物的比较
Similar Compounds
Dimethoxytrityl Chloride (DMT-Cl): Another protecting group used in oligonucleotide synthesis.
Methoxytrityl Chloride (MMT-Cl): Similar to DMT-Cl but with different reactivity and stability.
Uniqueness
4-Bromo-4’,4’'-Dimethoxytrityl Alcohol is unique due to its bromine atom, which allows for additional functionalization and reactivity compared to other trityl protecting groups .
属性
分子式 |
C21H19BrO3 |
|---|---|
分子量 |
399.3 g/mol |
IUPAC 名称 |
(4-bromophenyl)-bis(4-methoxyphenyl)methanol |
InChI |
InChI=1S/C21H19BrO3/c1-24-19-11-5-16(6-12-19)21(23,15-3-9-18(22)10-4-15)17-7-13-20(25-2)14-8-17/h3-14,23H,1-2H3 |
InChI 键 |
PVJDZVSDVYAPPZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid](/img/structure/B13400193.png)

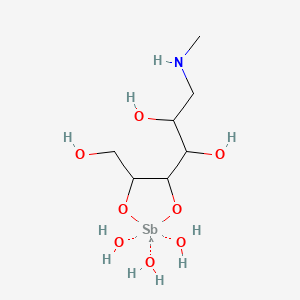
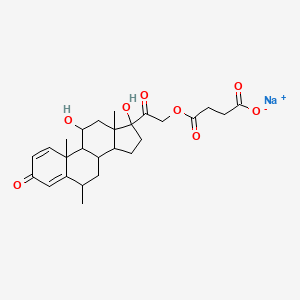

![(3aR,8aR)-4,4,8,8-Tetrakis(3,5-dimethylphenyl)-N,N,2,2-tetramethyltetrahydro[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B13400225.png)
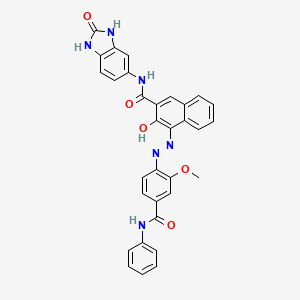
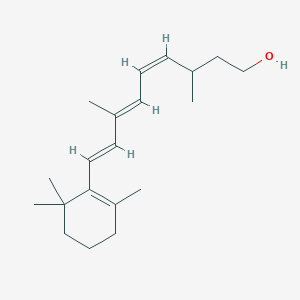

![3-(4-Acetyloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13400261.png)
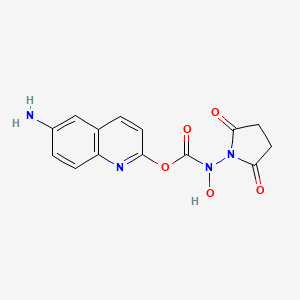
![[4-Acetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13400268.png)
![sodium;(2R)-2-[(2R,5S,6R)-6-[(2S,4S,6R)-6-[(3S,5S,7R,9S,10S,12R,15R)-3-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate](/img/structure/B13400276.png)
